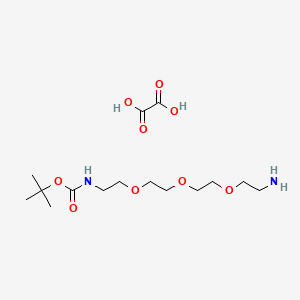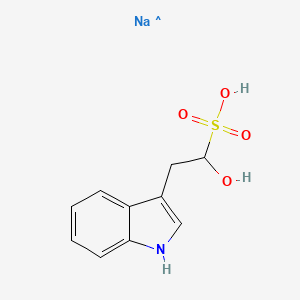
CID 16219502
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-acetaldehyde-sodium bisulfite addition compound is a chemical compound with the molecular formula C10H9NO · NaHSO3 and a molecular weight of 263.25 g/mol . This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The preparation of Indole-3-acetaldehyde-sodium bisulfite addition compound typically involves the reaction of Indole-3-acetaldehyde with sodium bisulfite. This reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be facilitated by heating or exposure to light. After the reaction is complete, the product is obtained through crystallization, filtration, and drying .
Chemical Reactions Analysis
Indole-3-acetaldehyde-sodium bisulfite addition compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Indole-3-acetaldehyde-sodium bisulfite addition compound has several applications in scientific research:
Chemistry: It is used as a reactant in the preparation of potential neurotransmitter analogs.
Medicine: Research involving this compound contributes to understanding various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Indole-3-acetaldehyde-sodium bisulfite addition compound involves its interaction with molecular targets and pathways in biological systems. The compound can act as a reactant in biochemical reactions, influencing the formation of neurotransmitter analogs and other biologically active molecules . The specific pathways and molecular targets depend on the context of its use in research and industrial applications.
Comparison with Similar Compounds
Indole-3-acetaldehyde-sodium bisulfite addition compound can be compared with other similar compounds, such as:
- Indole-3-pyruvic acid
- 3-Indoleacrylic acid
- 3-Indoleacetic acid
- DL-Indole-3-lactic acid
- Indole-3-propionic acid
- Indole-3-carboxaldehyde
- Indole-3-acetamide
These compounds share structural similarities with Indole-3-acetaldehyde-sodium bisulfite addition compound but differ in their specific chemical properties and applications . The uniqueness of Indole-3-acetaldehyde-sodium bisulfite addition compound lies in its specific reactivity and the types of reactions it undergoes, making it valuable for particular research and industrial purposes.
Properties
Molecular Formula |
C10H11NNaO4S |
|---|---|
Molecular Weight |
264.26 g/mol |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15); |
InChI Key |
PJXDNDXPPJXBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
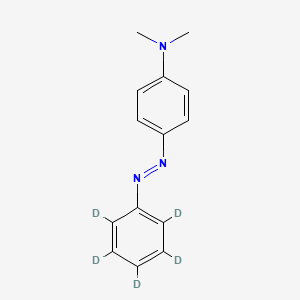
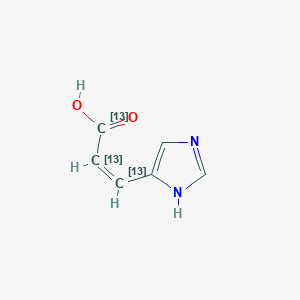
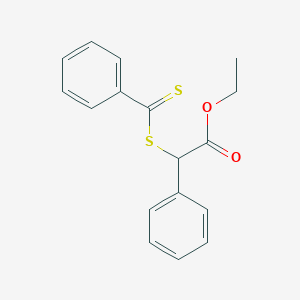


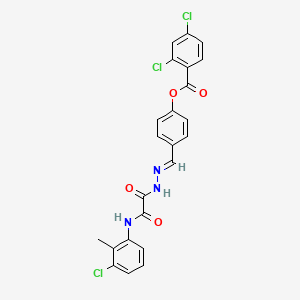
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
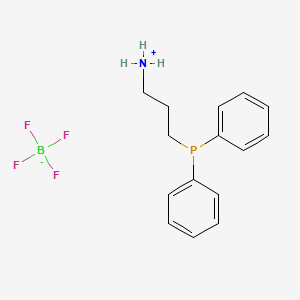

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
